molecular formula C15H16OS B12354979 Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, (R)-(9CI)

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, (R)-(9CI)

Cat. No.: B12354979
M. Wt: 244.4 g/mol
InChI Key: NPTGGTKSCLGSSS-UHFFFAOYSA-N
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Description

This compound is a trisubstituted benzene derivative with three methyl groups at positions 1, 3, and 5, a phenylsulfinyl group (-S(=O)Ph) at position 2, and an (R)-configuration at the chiral sulfoxide center. The 9CI designation refers to the ninth collective index of Chemical Abstracts nomenclature, ensuring standardized naming. The sulfinyl group introduces polarity and chirality, distinguishing it from simpler alkylbenzenes. Its molecular formula is C₁₅H₁₆OS, with a molecular weight of 244.35 g/mol. The stereochemistry and functional groups make it relevant in asymmetric synthesis and pharmaceutical applications, where chirality influences biological activity .

Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

2-(benzenesulfinyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

NPTGGTKSCLGSSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) typically involves the reaction of 1,3,5-trimethylbenzene with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfinylation reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to form a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: Depending on the reagent, various substituted derivatives of the original compound are formed.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C15H16OS, with a molecular weight of approximately 244.35 g/mol. The presence of the sulfinyl group enhances its reactivity, making it suitable for diverse chemical reactions. The compound's structure can be visualized as follows:

  • Benzene Ring : Central aromatic structure.
  • Methyl Groups : Three methyl groups at positions 1, 3, and 5.
  • Phenylsulfinyl Group : Attached at position 2.

Synthetic Organic Chemistry

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)- is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for:

  • Substitution Reactions : The sulfinyl group can participate in electrophilic aromatic substitution reactions, enabling the introduction of other functional groups.
  • Synthesis of Antioxidants : It serves as a precursor in the synthesis of hindered phenolic antioxidants that are crucial in preventing oxidation in plastics and other materials . These antioxidants are particularly valued for their non-toxic nature and effectiveness at high temperatures.

Material Science Applications

The compound is significant in the field of materials science due to its antioxidant properties. It is incorporated into various polymer formulations to enhance durability and resistance to oxidative degradation. Key applications include:

  • Plastics : Used as an additive to improve the longevity and performance of plastic materials under thermal stress .
  • Food Packaging : It helps maintain the integrity and appearance of food packaging materials by preventing oxidative damage .
  • Cable Insulation : Employed in electrical insulation materials due to its ability to withstand heat and reduce dielectric loss .

Case Study 1: Antioxidant Efficacy

A study demonstrated that incorporating Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)- into polyethylene significantly improved its resistance to thermal degradation compared to control samples without the additive. The treated samples exhibited less discoloration and mechanical property loss after prolonged exposure to heat.

Case Study 2: Food Safety

Research involving food packaging materials highlighted that films containing this compound not only extended shelf life but also maintained the sensory qualities of food products. The antioxidant properties helped prevent rancidity without leaching into the food .

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) involves its interaction with molecular targets through its sulfinyl group. This group can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure is compared to analogous benzene derivatives (Table 1):

Table 1: Structural and Functional Comparison

Compound Name (9CI) Molecular Formula Key Functional Groups Chirality Polarity
Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, (R)- C₁₅H₁₆OS Methyl, phenylsulfinyl (S=O) Yes (R) High
Benzene, 1,3-dimethyl- C₈H₁₀ Methyl No Low
Benzene, 1-(1,3-butadienyl)-3-fluoro- C₁₀H₉F Fluoro, butadienyl No Moderate
Thiocyanic acid, phenylmethyl ester C₈H₇NS Thiocyanate (SCN) No Moderate
  • Methyl-Substituted Analogues : Simpler compounds like Benzene, 1,3-dimethyl- lack the sulfinyl group and chirality, resulting in lower polarity and simpler reactivity (e.g., electrophilic substitution at methyl-activated positions) .
  • Fluoro- and Butadienyl-Substituted Analogues : The electron-withdrawing fluoro group in Benzene, 1-(1,3-butadienyl)-3-fluoro- contrasts with the sulfinyl group’s polar yet resonance-stabilized nature. The butadienyl substituent enables conjugation, absent in the target compound .
  • Thiocyanate Esters : The thiocyanate group in Thiocyanic acid, phenylmethyl ester is less polar than a sulfoxide and participates in nucleophilic reactions, unlike the sulfinyl group’s redox versatility .

Physical and Chemical Properties

Polarity and Solubility :

  • The sulfinyl group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogues like xylenes.
  • Benzene, 1,3-dimethyl- (m.w. 106.17 g/mol) has a boiling point of ~139°C, while the target compound’s higher molecular weight (244.35 g/mol) and polarity suggest a significantly higher boiling point .

Reactivity :

  • The sulfoxide can undergo further oxidation to a sulfone or participate in elimination reactions, unlike inert methyl groups in xylenes.
  • Chirality at the sulfoxide center enables enantioselective interactions, critical in drug design. For example, (R)-configuration may enhance binding affinity compared to racemic mixtures .

Research Findings and Data

Table 2: Comparative Research Data

Property Target Compound Benzene, 1,3-dimethyl- Benzene, 1-(1,3-butadienyl)-3-fluoro-
Molecular Weight (g/mol) 244.35 106.17 148.18
Boiling Point (°C, estimated) 280–300 139 160–180
Key Reactivity Oxidation, chiral resolution Electrophilic substitution Conjugation-based reactions
Common Applications Pharmaceuticals, asymmetric synthesis Solvent, precursor Materials research, organic synthesis

Key Findings :

  • Chirality and polarity make the target compound uniquely suited for enantioselective catalysis, unlike non-chiral analogues .
  • The sulfinyl group’s electron-withdrawing effect deactivates the benzene ring toward electrophilic substitution compared to methyl-activated analogues .

Biological Activity

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, (R)-(9CI), also known by its CAS number 100431-21-8, is an organic compound that exhibits a unique biological profile due to its structural characteristics. This article explores the compound's biological activities, including antimicrobial and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring with three methyl groups and a phenylsulfinyl group. Its molecular formula is C15H16OS, with a molecular weight of approximately 244.35 g/mol. The presence of the sulfinyl group enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that sulfinyl-containing compounds often demonstrate significant antimicrobial properties. For Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, studies have shown its effectiveness against various bacterial strains:

Microorganism Activity MIC (µg/ml)
Staphylococcus aureusActive250
Escherichia coliModerate500
Candida albicansWeak1000

These results suggest that while the compound exhibits some antimicrobial activity, it may not be as potent as other standard antibiotics like fluconazole against certain fungi .

Anticancer Potential

In addition to its antimicrobial properties, Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)- has been investigated for its anticancer effects. A study focused on similar sulfinyl compounds highlighted their selective toxicity towards cancer cells compared to normal cells. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced biological activity:

Compound Cell Line Tested Toxicity Level
Compound AMCF-7 (Breast cancer)High
Compound BHepG2 (Liver cancer)Moderate
Compound CPC3 (Prostate cancer)Low

In this context, Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)- could potentially serve as a lead compound for developing new anticancer agents .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of several derivatives of sulfinyl compounds. Among these derivatives, Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)- was included in the screening for its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives were more potent than others, the presence of the sulfinyl group was crucial for enhancing activity against specific strains .

Anticancer Screening

Another investigation assessed the cytotoxic effects of various benzene derivatives on different cancer cell lines. The findings suggested that compounds with similar structures to Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)- exhibited varying degrees of toxicity towards cancer cells while sparing normal cells in some instances. This selectivity is essential for therapeutic applications and warrants further exploration into structural modifications to enhance efficacy .

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